molecular formula C20H20N2O2 B296636 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione

Katalognummer B296636
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: HLYUNNSSXXUEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Wirkmechanismus

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione acts as a competitive antagonist of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor. It binds to the receptor site and blocks the action of the neurotransmitter glutamate, which is necessary for the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which in turn leads to a decrease in the excitability of the neuron.
Biochemical and Physiological Effects
The 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor antagonist has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of excitatory neurotransmitters such as glutamate and aspartate. It also decreases the influx of calcium ions into the neuron, which can lead to a decrease in the production of reactive oxygen species and a decrease in the activation of downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potency and specificity. It is a highly selective antagonist of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor and has been shown to be effective at low concentrations. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have neurotoxic effects at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One direction is the development of more potent and selective 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor antagonists. Another direction is the study of the role of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effectiveness and reduce its potential toxicity.
Conclusion
In conclusion, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a potent antagonist of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to shed light on the role of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor in neurological disorders and to lead to the development of new treatments for these disorders.

Synthesemethoden

The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione involves several steps. The first step is the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium ethoxide to form the final product.

Wissenschaftliche Forschungsanwendungen

The 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor antagonist has been extensively studied for its potential applications in scientific research. It has been shown to be effective in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has also been used to study the role of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor in synaptic plasticity and learning and memory processes.

Eigenschaften

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20N2O2/c1-14-5-4-8-17(11-14)22-19(23)12-18(20(22)24)21-10-9-15-6-2-3-7-16(15)13-21/h2-8,11,18H,9-10,12-13H2,1H3

InChI-Schlüssel

HLYUNNSSXXUEGH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3

Kanonische SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.